Mass Shift (M+7) Enables Unambiguous LC-MS Quantitation Within Optimal Isotopic Window
Propyl-d7 alcohol (1-propanol-1,1,2,2,3,3,3-d7) exhibits a mass shift of M+7 relative to unlabeled 1-propanol, placing the internal standard signal exactly 7 Da above the analyte . This contrasts with 1-propanol-d6 (M+6) and 1-propanol-d8 (M+8), which may either overlap with the natural isotopic envelope of the analyte (e.g., ¹³C₂ or ¹³C₃ isotopologues) or lie outside the optimal dynamic range for selected reaction monitoring (SRM) . The M+7 shift minimizes cross-talk interference while remaining within the typical ±7 Da isolation window of quadrupole mass analyzers [1].
| Evidence Dimension | Mass shift relative to unlabeled 1-propanol (M=60.10) |
|---|---|
| Target Compound Data | M+7 (67.14 g/mol) |
| Comparator Or Baseline | 1-Propanol-d6: M+6; 1-Propanol-d8: M+8 |
| Quantified Difference | Δ(M+7 vs M+6) = 1 Da; Δ(M+7 vs M+8) = 1 Da |
| Conditions | Mass spectrometry; molecular weight calculated from isotopic substitution |
Why This Matters
Selection of the M+7 isotopologue ensures the internal standard signal falls within the optimal quantitation window without overlapping the analyte's natural isotopic envelope, a requirement for validated bioanalytical methods.
- [1] PubChem. Propyl-d7 alcohol. CID 12201032. https://pubchem.ncbi.nlm.nih.gov/compound/102910-31-6 (accessed 2026-04-20). View Source
